
2-Hydroxy-3,4,5-trimethoxybenzoic acid
Overview
Description
2-Hydroxy-3,4,5-trimethoxybenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at the C2 position and methoxy groups at C3, C4, and C3. This structural arrangement confers unique physicochemical properties, including enhanced solubility in organic solvents due to the methoxy groups and increased acidity from the hydroxyl group. It is identified in natural sources such as honey, contributing to antimicrobial activity . Its applications span pharmaceutical research, organic synthesis, and preservative formulations.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate for Drug Synthesis
2-Hydroxy-3,4,5-trimethoxybenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. One notable application is in the production of Acotiamide, a drug used for the treatment of functional dyspepsia. The compound's high purity (99%) makes it suitable for pharmaceutical formulations .
2. Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of trimethoxybenzoic acid derivatives. For instance, derivatives of this compound have shown potential as efflux pump inhibitors against various bacterial strains. In a study involving derivatives tested against Staphylococcus aureus and Salmonella enterica, one derivative exhibited significant antibacterial activity, highlighting the potential of these compounds in combating antibiotic resistance .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative 10 | S. aureus 272123 | 100 µM |
Derivative 10 | S. Typhimurium SL1344 | 50 µM |
Agricultural Applications
1. Pesticide Development
The compound is also noted for its utility in agricultural chemistry as an intermediate for the synthesis of pesticides. Its structural characteristics allow it to be modified into various active ingredients that can enhance pest resistance in crops .
Material Science Applications
1. Catalysts in Organic Synthesis
This compound serves as a catalyst in organic synthesis processes. Its ability to facilitate reactions while maintaining high selectivity makes it valuable in producing other organic compounds efficiently .
Case Studies and Research Findings
Case Study: Antimicrobial Activity Assessment
In a comprehensive study published in a peer-reviewed journal, researchers evaluated several derivatives of trimethoxybenzoic acid for their antimicrobial effects. The study focused on their ability to inhibit bacterial efflux pumps, which are mechanisms that bacteria use to resist antibiotics. The results indicated that specific derivatives could enhance the efficacy of existing antibiotics by inhibiting these pumps .
Case Study: Synthesis of Acotiamide
A detailed investigation into the synthesis process of Acotiamide highlighted the role of this compound as a critical intermediate. The study provided insights into optimizing reaction conditions to increase yield and purity, demonstrating the compound's importance in pharmaceutical manufacturing .
Chemical Reactions Analysis
Demethylation Reactions
The methoxy groups in this compound undergo selective demethylation under alkaline conditions. A patented method for demethylating 3,4,5-trimethoxybenzoic acid (analogous in structure) involves:
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Conditions : Excess alkali hydroxide (e.g., NaOH) in ethylene glycol at elevated temperatures, with distillation of byproducts like ethylene glycol monomethyl ether .
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Outcome : Partial demethylation yields dihydroxy-methoxybenzoic acid derivatives. For 2-hydroxy-3,4,5-trimethoxybenzoic acid, demethylation likely targets the 3- or 5-methoxy groups due to steric and electronic factors.
Reaction Type | Conditions | Yield | Source |
---|---|---|---|
Alkaline demethylation | NaOH, ethylene glycol, 100–150°C | ~80–95% |
Esterification and Alkylation
The hydroxyl group at the 2-position participates in esterification and alkylation:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) to form esters.
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Alkylation : Uses alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to produce ethers.
Oxidation and Decarboxylation
The carboxylic acid group undergoes decarboxylation under strong acidic or thermal conditions:
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Decarboxylation : Heating in quinoline with Cu powder at 200–220°C yields 2-hydroxy-3,4,5-trimethoxybenzene .
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Oxidation : The hydroxyl group resists oxidation due to electron-donating methoxy substituents, but strong oxidants (e.g., KMnO₄) may degrade the aromatic ring.
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Decarboxylation | Quinoline, Cu, 220°C | 2-hydroxy-3,4,5-trimethoxybenzene | 65–70% |
Condensation Reactions
The hydroxyl and carboxyl groups enable condensation with amines or aldehydes:
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Schiff base formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imine derivatives .
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Aldol condensation : Participates in cross-aldol reactions with aldehydes (e.g., benzaldehyde) in basic media .
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Schiff base synthesis | Aniline, EtOH, reflux | N-(2-hydroxy-3,4,5-trimethoxybenzoyl)aniline | 60–75% |
Sulfonation and Nitration
Electrophilic aromatic substitution is directed by the hydroxyl group:
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Sulfonation : Concentrated H₂SO₄ at 50°C introduces a sulfonic acid group at the 6-position .
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Nitration : HNO₃/H₂SO₄ mixture at 0–5°C yields nitro derivatives, though steric hindrance from methoxy groups limits reactivity.
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Sulfonation | H₂SO₄, 50°C, 4h | 2-hydroxy-3,4,5-trimethoxy-6-sulfobenzoic acid | 55% |
Biological Activity and Derivatives
Semisynthetic derivatives exhibit pharmacological potential:
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Alkyl gallates : Ester derivatives show antioxidant and antiviral properties, with logP values ranging from -2.19 (methyl) to 0.72 (octyl ester) .
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Metal complexes : Coordination with Cu(II) or Fe(III) enhances radical-scavenging activity .
Derivative | Bioactivity (IC₅₀) | Target | Source |
---|---|---|---|
Octyl ester | 12.5 μM (DPPH assay) | Antioxidant | |
Cu(II) complex | 8.2 μM (LOX inhibition) | Anti-inflammatory |
Stability and Degradation
The compound is stable under neutral conditions but degrades in strong acids or bases:
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Acidic hydrolysis : 48% HBr at 100°C removes methoxy groups, yielding trihydroxybenzoic acid .
-
Alkaline hydrolysis : Prolonged exposure to NaOH causes decarboxylation and demethylation .
Key Challenges and Research Gaps
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Selective functionalization : Achieving site-specific modifications remains difficult due to competing reactivity of hydroxyl and methoxy groups.
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Scale-up limitations : High-temperature demethylation and decarboxylation suffer from side reactions, necessitating optimized catalytic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-3,4,5-trimethoxybenzoic acid and its derivatives?
- Methodological Answer : Two primary methods are documented:
- Tebbe reagent-mediated synthesis : Reacting 2-allylphenyl esters (e.g., 3,4,5-trimethoxybenzoyl chloride derivatives) with Tebbe reagent in tetrahydrofuran (THF) yields vinyl ether intermediates. This method produces colorless solids or oils with defined melting points .
- Thermal cyclization : Fusion of 2-amino-3,4,5-trimethoxybenzoic acid with formamide under thermal conditions generates quinazolinones, albeit with moderate yields (~25%). This approach is useful for creating anti-cancer derivatives .
Recommendation: Optimize reaction time, solvent purity, and catalyst ratios to improve yield and reproducibility.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : NMR (¹H/¹³C) to confirm methoxy and hydroxyl group positions .
- Chromatography : HPLC to assess purity and stability under varying storage conditions (e.g., inert atmosphere, 2–8°C) .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 87–89°C for crystalline derivatives) .
- X-ray crystallography : Resolve crystal structures to analyze intermolecular interactions, as demonstrated for anhydrous 3,4,5-triacetoxybenzoic acid analogs .
Q. What biological activities have been reported for this compound?
- Methodological Answer : Key bioactivities include:
- Antimicrobial : Derivatives with 3,4,5-trimethoxyphenyl substituents show broad-spectrum activity against Gram-positive bacteria and fungi. Use broth microdilution assays (MIC ≤ 8 µg/mL) to validate .
- Anti-cancer : Quinazoline derivatives inhibit tumor cell lines (e.g., Bcap-37, PC3) via anti-proliferative mechanisms. Employ MTT assays and IC₅₀ calculations to quantify potency .
Note: Activity varies with substituent positioning; compare analogs systematically .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies may arise from:
- Strain-specific responses : Test across diverse microbial strains (e.g., Candida albicans vs. Aspergillus niger) and cancer cell lines .
- Solubility limitations : Use DMSO or cyclodextrin-based carriers to improve bioavailability in in vitro assays .
- Structural analogs : Compare 3,4,5-trimethoxy vs. 2,4-dimethoxy derivatives to isolate functional group contributions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogenation (e.g., -Br, -CF₃) or alternative methoxy patterns (e.g., 2,3,4-trimethoxy vs. 3,4,5-trimethoxy) .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify binding motifs with targets like fungal lanosterol 14α-demethylase or human topoisomerase II .
- Metabolite profiling : Track hydroxylation or demethylation pathways via LC-MS to assess metabolic stability .
Q. How can computational modeling enhance understanding of its reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to predict sites of electrophilic/nucleophilic attack, as applied to anhydrous triacetoxybenzoic acid derivatives .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to evaluate membrane permeability .
- Degradation pathways : Model pH-dependent hydrolysis of methoxy groups using Arrhenius plots .
Q. What experimental designs address stability challenges during storage and handling?
- Methodological Answer :
- Storage optimization : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Monitor degradation via TLC or HPLC every 3–6 months .
- Lyophilization : Convert labile derivatives (e.g., esters) into stable lyophilized powders for long-term storage .
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) to minimize exposure to reactive intermediates .
Q. Tables for Key Data
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical behaviors of benzoic acid derivatives are highly dependent on substituent positions and functional groups. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Acidity: The hydroxyl group in this compound increases acidity compared to non-hydroxylated analogs like 3,4,5-trimethoxybenzoic acid. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) has intermediate acidity due to fewer electron-withdrawing methoxy groups .
- Solubility : Methoxy groups enhance lipophilicity, but the hydroxyl group in this compound improves water solubility relative to fully methoxylated derivatives .
- Reactivity : Halogenated derivatives (e.g., bromo or iodo substituents) exhibit distinct reactivity in nucleophilic substitution reactions, making them valuable in synthetic chemistry .
Pharmaceutical Relevance
- This compound: Investigated for eco-friendly embalming due to its non-toxic antimicrobial profile .
- 2-Amino-3,4,5-trimethoxybenzoic acid: Key intermediate in anti-cancer quinazoline synthesis, demonstrating IC50 values <10 μM in tumor cell lines .
Preparation Methods
Bromination-Hydroxylation via Mayer-Fikentscher Methodology
The most widely documented method involves bromination followed by hydroxylation, as described by Mayer and Fikentscher . This two-step process starts with 3,4,5-trimethoxybenzoic acid (TMBA) as the precursor:
Step 1: Bromination
TMBA undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF). The reaction selectively substitutes the hydrogen at the 2-position , yielding 2-bromo-3,4,5-trimethoxybenzoic acid . Key conditions:
-
Temperature: <20°C to minimize side reactions.
Step 2: Copper-Catalyzed Hydroxylation
The brominated intermediate is treated with a copper catalyst (e.g., CuSO₄ or CuO) in aqueous alkaline medium. This replaces the bromine atom with a hydroxyl group via a nucleophilic aromatic substitution mechanism .
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Dissolve 2.00 g of TMBA in 40 mL of methanesulfonic acid containing 9% P₂O₅.
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Stir at room temperature for 4 hours.
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Pour the mixture onto crushed ice, filter, and wash with cold ethanol-water (3:2).
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Dry under vacuum to obtain 2-hydroxy-3,4,5-trimethoxybenzoic acid.
While not directly cited in the provided sources, theoretical routes involve partial demethylation of a fully methoxylated precursor. For instance, 2,3,4,5-tetramethoxybenzoic acid could undergo selective demethylation at the 2-position using agents like boron tribromide (BBr₃) or hydrobromic acid (HBr) .
Key Considerations:
-
Regioselectivity : Demethylation typically targets the least sterically hindered methoxy group.
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Solvent : Ethylene glycol enhances selectivity in basic demethylation .
Hypothetical Protocol (Based on US4191841A ):
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Heat tetramethoxybenzoic acid with excess NaOH in ethylene glycol at 150–190°C.
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Distill off ethylene glycol monomethyl ether and water.
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Acidify the residue with HCl to pH 2–3.
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Recrystallize from water to isolate the product.
Oxidation of 2-Hydroxy-3,4,5-trimethoxybenzaldehyde
A less common approach involves oxidizing 2-hydroxy-3,4,5-trimethoxybenzaldehyde using potassium permanganate (KMnO₄) under phase-transfer conditions .
Reaction Conditions :
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Oxidizing agent : KMnO₄ (1.5–2 equivalents).
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Catalyst : Tetrabutylammonium bromide (TBAB).
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Solvent : Two-phase system (aqueous NaOH/toluene).
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Temperature: 50–60°C.
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Mix 65 g of 2-hydroxy-3,4,5-trimethoxybenzaldehyde with 16.5 g NaOH in 700 mL water.
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Add 2 g TBAB and 39 g KMnO₄.
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Stir at 50°C for 3 hours, then acidify to pH 1–2.
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Filter and recrystallize the precipitate.
Data Table: Comparative Analysis of Methods
*Estimated based on analogous reactions.
Challenges and Optimization Strategies
-
Regioselectivity : Ensuring hydroxylation or demethylation occurs exclusively at the 2-position remains challenging. Using bulky solvents (e.g., DMF) or low temperatures improves selectivity .
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Purification : Silica gel chromatography or recrystallization in ethanol-water mixtures enhances purity .
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Green Chemistry : Ionic liquids (e.g., [BMIM]BF₄) reduce environmental impact in methylation steps .
Properties
CAS No. |
39068-84-3 |
---|---|
Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-hydroxy-3,4,5-trimethoxybenzoic acid |
InChI |
InChI=1S/C10H12O6/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4,11H,1-3H3,(H,12,13) |
InChI Key |
MJZXQRQWAWCETQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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